molecular formula C20H24N4O2 B12714397 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- CAS No. 440120-42-3

5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo-

Cat. No.: B12714397
CAS No.: 440120-42-3
M. Wt: 352.4 g/mol
InChI Key: LAHXVXSEXYSIOV-UHFFFAOYSA-N
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Description

5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- is a complex organic compound that belongs to the class of dibenzo diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- typically involves multi-step organic reactions. The process may start with the formation of the dibenzo diazepine core through cyclization reactions, followed by the introduction of the carboxamide and diethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- include other dibenzo diazepines and related structures. Examples include:

  • 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide derivatives
  • N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- analogs

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications.

Properties

CAS No.

440120-42-3

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-3-24(4-2)12-11-21-19(25)14-9-10-17-18(13-14)23-20(26)15-7-5-6-8-16(15)22-17/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,25)(H,23,26)

InChI Key

LAHXVXSEXYSIOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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